Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide: is an organic compound belonging to the class of phenylpyrazoles This compound features a pyrazole ring fused with a pyridazine ring, and it is substituted with phenyl groups at the 4 and 5 positions The acetamide group is attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyridazine Ring: The pyridazine ring can be formed by the cyclization of a suitable precursor, such as a dihydropyridazine derivative.
Coupling of the Pyrazole and Pyridazine Rings: The pyrazole and pyridazine rings are then fused together through a cyclization reaction.
Introduction of the Phenyl Groups: The phenyl groups are introduced through a substitution reaction, typically using phenyl halides.
Attachment of the Acetamide Group: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be carried out using nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of enzymes, particularly those involved in cell signaling pathways.
Medicine:
Anticancer Activity: Research has shown that derivatives of pyrazolo[3,4-c]pyridazine exhibit cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In the case of anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cell signaling pathways.
Comparison with Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)acetamide: This compound has a similar structure but with a cyano group instead of phenyl groups.
N-(4,5-diphenyl-1H-pyrazolo[3,4-b]pyridine-3-yl)acetamide: This compound features a pyridine ring instead of a pyridazine ring.
Uniqueness: N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide is unique due to the presence of both phenyl groups and the acetamide group, which can influence its chemical reactivity and biological activity. The fusion of the pyrazole and pyridazine rings also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
122505-71-9 |
---|---|
Molecular Formula |
C19H15N5O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide |
InChI |
InChI=1S/C19H15N5O/c1-12(25)20-18-16-15(13-8-4-2-5-9-13)17(14-10-6-3-7-11-14)21-23-19(16)24-22-18/h2-11H,1H3,(H2,20,22,23,24,25) |
InChI Key |
PHHUDUOMJNIKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC2=NN=C(C(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.